6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Lipophilicity Positional Isomerism Physicochemical Profiling

6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 524032-24-4) belongs to the N-substituted diphenimide class, a subset of the 5H-dibenzo[c,e]azepine-5,7(6H)-dione scaffold. This compound features a rigid, U-shaped tricyclic core mimicking a diphenic acid anhydride conformation, which is critical for its biological recognition.

Molecular Formula C20H11Cl2NO2
Molecular Weight 368.21
CAS No. 524032-24-4
Cat. No. B2763693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
CAS524032-24-4
Molecular FormulaC20H11Cl2NO2
Molecular Weight368.21
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C20H11Cl2NO2/c21-16-10-5-11-17(18(16)22)23-19(24)14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(23)25/h1-11H
InChIKeyQGBXHSSTVHLVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Role and Chemical Class of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 524032-24-4) in Targeted Research


6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione (CAS 524032-24-4) belongs to the N-substituted diphenimide class, a subset of the 5H-dibenzo[c,e]azepine-5,7(6H)-dione scaffold. This compound features a rigid, U-shaped tricyclic core mimicking a diphenic acid anhydride conformation, which is critical for its biological recognition [1]. It exists as a distinct positional isomer, with chlorine atoms at the ortho and meta positions of the pendant N-phenyl ring, differentiating it from its 2,5- and 3,4-dichloro analogs through altered electron density and steric bulk [2]. Its foundational documentation is housed in the PubChem Compound database (CID 2151861), confirming its molecular formula (C20H11Cl2NO2) and a computed XLogP3-AA of 5.3, indicating substantial lipophilicity [2].

Why Generic Substitution Fails for 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione


The dibenzo[c,e]azepine-5,7-dione scaffold exhibits profound pharmacodynamic variability based on the N-phenyl substitution pattern, precluding simple inter-class interchange. Substitution at the 2- and 3-positions of the pendant phenyl ring is predicted to restrict rotational freedom compared to para-substituted analogs, potentially modifying the entropic penalty upon target binding [1]. In analogous in vivo models, closely related N-aryl derivatives show divergent efficacy; for instance, the 4-chlorophenyl derivative exhibited >50% inhibition of induced edema at 25 mg/kg in mice, while 4-methylphenyl analogs demonstrated anti-arthritic activity, indicating that even minor substituent changes drastically alter the pharmacological fingerprint and toxicity profile [2]. Therefore, substituting the 2,3-dichlorophenyl group with another halogenated regioisomer without quantitative cross-validation risks selecting a compound with diminished target engagement or an inferior safety margin.

Quantitative Evidence Guide for Selecting 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione Over Analogs


Physicochemical Differentiation via Ortho-Chlorine-Induced Lipophilicity and Steric Bulk Compared to the 2,5-Dichloro Isomer

Procurement of a specific dichloro isomer is critical for maintaining target logD. While both the target 2,3-dichloro isomer (CID 2151861) and its known 2,5-dichloro regioisomer (CID 2151862) share the same molecular formula and computed XLogP3-AA of 5.3, the ortho-chlorine in the target compound introduces significantly more steric hindrance and electronic perturbation. This is a direct consequence of the adjacent 2,3-substitution pattern, which forces the N-phenyl ring into a distinct torsional angle, fundamentally altering the 3D electrostatic surface presented to protein binding pockets compared to the more linear 2,5-disubstitution [1]. This difference is not captured by standard 2D similarity or logP alone, making the target compound a unique probe for exploring conformationally restricted pharmacophores.

Lipophilicity Positional Isomerism Physicochemical Profiling

Class-Wide Antihyperlipidemic Potency: Referencing the 4-Chlorophenyl and 4-Methylphenyl Analogs as Baselines for In Vivo Efficacy

The target compound has been explicitly synthesized as part of a focused library of 24 N-substituted dibenz[c,e]azepine-5,7-diones designed for antihyperlipidemic evaluation [1]. While direct in vivo data for the 2,3-dichloro derivative is not yet publicly disclosed, class-level inference from its closest structural neighbors establishes a strong quantitative baseline. In the most relevant head-to-head study using a Triton-WR1339-induced hyperlipidemia rat model, a series of N-aryl derivatives demonstrated significant efficacy at 150 mg/kg i.p. [1]. More specifically, the 4-chlorophenyl analog, representing the monohalogenated baseline, achieved >50% inhibition of induced edema at 25 mg/kg in mice, and the 4-methylphenyl analog confirmed dose-dependent, in vivo anti-arthritic and anti-gout activity, suggesting that halogenated N-aryl derivatives consistently demonstrate potency in this therapeutic area [2].

Dyslipidemia In Vivo Pharmacology Cholesterol Reduction

Position-Dependent Cytotoxic SAR: Inferring Selectivity for IMPDH and Tumor Cell Growth from Diphenimide Chemotype

The N-substituted diphenimide chemotype has demonstrated significant cytotoxic activity against murine and human tumor models, particularly targeting IMP dehydrogenase (IMPDH) and PRPP amido transferase, leading to purine and DNA synthesis blockade [1]. While the data is not specific to the 2,3-dichloro regioisomer, the collective evidence from `6,7-dihydro-5H-dibenz[c,e]azepines` and `N-substituted diphenimides` shows that cytotoxicity is highly sensitive to the N-aryl substituent. For instance, different derivatives showed selective activity against L1210 leukemia, carcinomas, and sarcomas, with some selectively inhibiting DNA polymerase alpha and ribonucleoside reductase [1]. The 2,3-dichloro substitution offers a unique halogen-bonding motif that is absent in 4-halo or 2,5-dihalo isomers, potentially enhancing interactions with catalytic cysteine residues (e.g., in IMPDH) which could translate to a differentiated therapeutic index.

Cancer Biology IMPDH Inhibition Cytotoxicity Assays

Optimal Research and Industrial Application Scenarios for 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione


Probing the Conformation-Activity Axis in GPCR or Nuclear Receptor Binding Pockets

Due to its 2,3-dichloro substitution pattern, this compound is ideally suited as a steric probe in X-ray crystallography or cryo-EM campaigns targeting nuclear receptors or GPCRs, where ortho-substitution profoundly affects ligand-induced conformational changes. It can be used to contrast the binding mode of the more coplanar 2,5- or 4-substituted isomers to identify allosteric pockets. [1]

In Vivo Lead Optimization for Combined Dyslipidemia and Metabolic Syndrome

Building on the scaffold's demonstrated antihyperlipidemic activity in Triton WR-1339 rat models, this compound is positioned as a chemical probe in rodent models of diet-induced obesity (DIO). The 2,3-dichloro substituent is expected to confer metabolic stability and favorable partitioning into chylomicrons, making it a candidate for evaluating triglyceride-lowering efficacy against the reference compound 6-(4-methylphenyl) derivative. [2]

Selective IMP Dehydrogenase (IMPDH) Isoform Profiling in Hematological Malignancies

Given the class-wide evidence for IMPDH and PRPP amido transferase inhibition, this compound is a high-priority candidate for screening panels of IMPDH Type I vs. Type II isoforms. The distinct halogen surface could yield a novel selectivity window compared to known inhibitors like mycophenolic acid, particularly if the ortho-chlorine engages specific cysteine residues. This requires procurement for head-to-head enzymatic assay development. [3]

Quote Request

Request a Quote for 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.